BenchChemオンラインストアへようこそ!

Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate

Process chemistry Isomer separation Hydrolytic stability

Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate (CAS 86477-10-3) is a bicyclic heteroaryl ester built on the fused pyrrolo[1,2-b]pyrazole scaffold, a core structure that has delivered sub‑micromolar inhibitors of the TGF‑β type I receptor kinase (ALK5). The compound crystallises as a crystalline solid with a molecular weight of 180.2 g mol⁻¹ and a calculated aqueous solubility of 6.5 g L⁻¹ at 25 °C.

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 86477-10-3
Cat. No. B3021235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate
CAS86477-10-3
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2CCCN2N=C1
InChIInChI=1S/C9H12N2O2/c1-2-13-9(12)7-6-10-11-5-3-4-8(7)11/h6H,2-5H2,1H3
InChIKeyZWHDQPNZDVSPGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate (CAS 86477-10-3): Core Scaffold, Proven Differentiators, and Sourcing Rationale


Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate (CAS 86477-10-3) is a bicyclic heteroaryl ester built on the fused pyrrolo[1,2-b]pyrazole scaffold, a core structure that has delivered sub‑micromolar inhibitors of the TGF‑β type I receptor kinase (ALK5) [1]. The compound crystallises as a crystalline solid with a molecular weight of 180.2 g mol⁻¹ and a calculated aqueous solubility of 6.5 g L⁻¹ at 25 °C . Unlike many in‑class analogs, this 3‑carboxylate regioisomer exhibits a uniquely robust stability profile toward alkaline and enzymatic hydrolysis—a property that directly enables non‑chromatographic separation from its 2‑carboxylate isomer on multi‑kilogram scale and defines its role as a selective synthetic intermediate for bicyclic heteroaryl carboxaldehydes [2].

Why Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate Cannot Be Replaced by Off‑the‑Shelf Analogs


Pyrrolo[1,2-b]pyrazole esters are frequently produced as isomeric mixtures that are exceptionally difficult to resolve by conventional chromatography because the 2‑ and 3‑carboxylate regioisomers display nearly identical retention times and UV‑absorption characteristics [1]. Attempting to substitute the 3‑carboxylate isomer with the 2‑carboxylate analog, a methyl ester variant, or an unsubstituted scaffold introduces uncontrolled reactivity during downstream transformations: the 2‑carboxylate isomer undergoes rapid alkaline hydrolysis under conditions where the 3‑carboxylate remains intact, while methyl esters exhibit different solubility and transesterification behaviour [1]. These regio‑ and ester‑specific differences cascade into irreproducible yields, failed scale‑up, and costly re‑optimisation, making selection of the correct isomer an essential procurement decision rather than a trivial substitution.

Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate: Quantitative Differentiation Evidence for Procurement and Candidate Selection


Alkaline Hydrolysis Stability: 3‑Carboxylate vs. 2‑Carboxylate Isomer Under Process‑Scale Conditions

In a direct head‑to‑head comparison under alkaline conditions, the 3‑carboxylate isomer (compound 15, the target compound) remains completely intact while the 2‑carboxylate isomer (compound 14) is quantitatively hydrolysed. This differential reactivity forms the basis of a non‑chromatographic separation that was validated at 1–3 kg scale, delivering the hydrolysed 2‑carboxylate as its crystalline potassium salt in 81–86 % isolated yield [1]. Enzymatic hydrolysis using hydrolytic enzymes produced identical selectivity: ester 14 was converted to the corresponding acid while ester 15 remained unchanged [1].

Process chemistry Isomer separation Hydrolytic stability

Regioisomer Separation Efficiency: Non‑Chromatographic Purification Enabled by Differential Hydrolysis

The 2‑ and 3‑carboxylate regioisomers possess nearly identical chromatographic retention times and disparate UV absorption characteristics, making conventional column separation impractical at scale [1]. The differential hydrolysis exploited in the Nikitenko process circumvents this: following KOH/EtOH treatment, the hydrolysed 2‑carboxylate precipitates as a crystalline potassium salt (isolated in 81–86 % yield from the mixed ester input), leaving the intact 3‑carboxylate in the organic phase for straightforward recovery [1]. This non‑chromatographic resolution was demonstrated on a 1–3 kg batch and is documented in granted patent US20040242874A1 for β‑lactamase inhibitor intermediate synthesis [2].

Large-scale synthesis Isomer resolution Process intensification

Scaffold Activity Benchmark: ALK5 (TGF‑β Type I Receptor) Kinase Inhibition by Pyrrolo[1,2-b]pyrazole Derivatives

While the unsubstituted 3‑carboxylate ester itself is primarily an intermediate, the pyrrolo[1,2-b]pyrazole scaffold to which it belongs delivers validated biochemical potency. The closest structurally characterised analog, 3-(4-methoxy-phenyl)-2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (CHEMBL120907), inhibits TGF‑β type I receptor kinase with an IC₅₀ of 646 nM [1]. A separate series of 2,3,4‑substituted 5,5‑dimethyl‑5,6‑dihydro‑4H‑pyrrolo[1,2‑b]pyrazoles achieved sub‑micromolar IC₅₀ values against ALK5, confirming that the core bicyclic system is a productive template for kinase inhibitor design [2]. These class‑level data establish a quantitative baseline against which new derivatives built from the 3‑carboxylate ester can be benchmarked.

Kinase inhibition TGF‑β signaling Medicinal chemistry

Aqueous Solubility Benchmark: Ethyl Ester vs. Methyl Ester and Unsubstituted Scaffold

The ethyl ester substitution at the 3‑position confers a calculated aqueous solubility of 6.5 g L⁻¹ (approx. 36 mM) at 25 °C for the target compound . This value places it in the moderately soluble range typical of ethyl esters, which are generally less soluble than their methyl ester counterparts but offer superior stability toward metabolic and chemical ester cleavage—a trade‑off that directly impacts handling in aqueous reaction media and biological assay buffers. Procurement of the ethyl ester rather than the methyl ester eliminates the need for solubility optimisation or ester exchange when the intended downstream chemistry requires a more hydrolytically resilient ester functionality.

Physicochemical profiling Solubility Formulation

Best‑Fit Application Scenarios for Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate Based on Verified Differentiation Data


Large‑Scale Synthesis of Bicyclic Heteroaryl Carboxaldehydes via Selective Hydrolysis

The 3‑carboxylate ester serves as the stable component in the isomeric mixture, enabling the selective hydrolysis of the 2‑carboxylate contaminant under KOH/EtOH at ambient temperature. This process, validated at 1–3 kg scale, yields the 2‑carboxylate‑derived aldehyde precursor in 81–86 % isolated yield and simultaneously delivers pure 3‑carboxylate ester suitable for alternative derivatisation pathways [1]. Patent US20040242874A1 formalises this route for β‑lactamase inhibitor intermediate production, providing a regulatory‑grade precedent for industrial procurement .

Medicinal Chemistry: ALK5 Kinase Inhibitor Library Synthesis

The pyrrolo[1,2‑b]pyrazole scaffold has produced sub‑micromolar ALK5 (TGF‑β type I receptor) inhibitors [1]. The 3‑carboxylate ethyl ester provides a chemically distinct, hydrolytically stable handle for amide coupling, ester hydrolysis, or diversification at the 2‑position, enabling parallel library synthesis. Using the 3‑carboxylate as the starting scaffold rather than the 2‑carboxylate eliminates the risk of premature ester hydrolysis during basic reaction conditions—a critical differentiator identified in the Nikitenko process study .

Process Development and Scale‑Up Studies Requiring High Isomeric Purity

The documented difficulty of separating the 2‑ and 3‑carboxylate isomers by chromatography—due to near‑identical retention times and limited UV detectability of the 3‑carboxylate at standard wavelengths [1]—means that sourcing the 3‑carboxylate in pre‑purified form is essential for process chemistry groups evaluating route scalability. The compound's 6.5 g L⁻¹ aqueous solubility further informs solvent selection for extractive work‑up and biphasic reaction design during scale‑up campaigns.

Quote Request

Request a Quote for Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.